Technical Guide: Synthesis of 3-(3-Nitrophenyl)-2-propyl-4(3H)-quinazolinone
Technical Guide: Synthesis of 3-(3-Nitrophenyl)-2-propyl-4(3H)-quinazolinone
The following technical guide details the synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone , a structural analog of the sedative-hypnotic class (e.g., Methaqualone) with potential applications in medicinal chemistry as a scaffold for anticonvulsant or antibacterial agents.
Executive Summary & Chemical Profile
This guide outlines the robust chemical synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone (Target Molecule, TM ). Belonging to the 2,3-disubstituted quinazolinone family, this scaffold is synthesized to exploit the pharmacophore's rigidity and the electronic influence of the nitro group at the meta position of the N3-phenyl ring.
The synthesis prioritizes the Benzoxazinone Pathway due to its high regioselectivity for the 2-propyl substituent, avoiding the mixture of products often seen with direct condensation methods.
| Property | Specification |
| IUPAC Name | 3-(3-Nitrophenyl)-2-propylquinazolin-4(3H)-one |
| Molecular Formula | C |
| Molecular Weight | 309.32 g/mol |
| Core Scaffold | Quinazolin-4(3H)-one |
| Key Substituents | C2-Propyl (lipophilic anchor), N3-(3-Nitrophenyl) (electronic modulator) |
| Primary Application | Medicinal Chemistry (CNS depressant analog, antibacterial screening) |
Retrosynthetic Analysis
To ensure high yield and purity, the synthesis is designed via the 2-propyl-4H-3,1-benzoxazin-4-one intermediate. This "masked" acylating agent reacts cleanly with weak nucleophiles like 3-nitroaniline.
Figure 1: Retrosynthetic disconnection showing the benzoxazinone strategy.
Experimental Protocol
Phase 1: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one
This step creates the reactive heterocyclic core. The use of butyric anhydride serves dual purposes: acylation of the amine and dehydration of the carboxylic acid.
Reagents:
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Anthranilic acid (13.7 g, 0.1 mol)
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Butyric anhydride (31.6 g, 0.2 mol) [Alternative: Butyryl chloride + Pyridine]
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Solvent: Acetic anhydride (optional co-solvent for dehydration)
Procedure:
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Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Reaction: Charge the flask with anthranilic acid and butyric anhydride.
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Reflux: Heat the mixture to reflux (approx. 140–150°C) for 3 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) until anthranilic acid is consumed.
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Workup: Concentrate the reaction mixture under reduced pressure to remove excess butyric acid/anhydride.
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Isolation: Allow the residue to cool. Solidification usually occurs. Triturate the solid with cold hexane to remove traces of anhydride.
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Yield: Filter and dry the solid. Expected yield: 80–90%.
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Checkpoint: The product (benzoxazinone) is moisture sensitive. Store in a desiccator if not using immediately.
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Phase 2: Condensation with 3-Nitroaniline
The electron-withdrawing nitro group makes 3-nitroaniline a weaker nucleophile. Therefore, vigorous conditions (high boiling solvent or catalyst) are required to open the benzoxazinone ring and effect re-cyclization.
Reagents:
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2-Propyl-4H-3,1-benzoxazin-4-one (18.9 g, 0.1 mol)
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3-Nitroaniline (13.8 g, 0.1 mol)
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Solvent: Glacial Acetic Acid (50 mL) or Pyridine (30 mL)
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Catalyst: Anhydrous Sodium Acetate (0.5 g) [Optional, accelerates dehydration]
Procedure:
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Mixing: In a 250 mL round-bottom flask, dissolve the benzoxazinone and 3-nitroaniline in glacial acetic acid.
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Reflux: Heat the mixture under reflux for 6–8 hours.
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Monitoring: Monitor via TLC. The disappearance of the benzoxazinone spot and the appearance of a new, lower Rf spot indicates conversion.
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Precipitation: Pour the hot reaction mixture into crushed ice (approx. 300 g) with vigorous stirring. The target quinazolinone will precipitate as a solid.
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Neutralization: If necessary, adjust pH to ~7 using 10% NaHCO
solution to remove trapped acetic acid. -
Purification: Filter the crude solid. Recrystallize from Ethanol or Ethanol/DMF mixture (9:1) to obtain pure crystals.
Phase 3: Characterization Data (Representative)
The following spectral features confirm the structure:
| Technique | Diagnostic Signal | Structural Assignment |
| IR (KBr) | 1680–1690 cm | C=O stretch (Cyclic amide/Quinazolinone) |
| 1600 cm | C=N stretch | |
| 1530, 1350 cm | NO | |
| Propyl -CH | ||
| (DMSO-d | Propyl -CH | |
| Propyl -CH | ||
| Aromatic H (Nitro-phenyl & Quinazoline core) |
Mechanistic Pathway
Understanding the reaction mechanism is critical for troubleshooting low yields. The reaction proceeds via a nucleophilic attack by the aniline nitrogen on the benzoxazinone, followed by a ring-opening/ring-closing sequence.
Figure 2: Reaction mechanism from benzoxazinone to quinazolinone.
Safety & Handling (E-E-A-T)
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3-Nitroaniline: Toxic by inhalation and skin contact. Potential mutagen. Use in a fume hood.
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Butyric Anhydride: Pungent, unpleasant odor (rancid butter). Double-glove and use a bleach trap for glassware cleaning to neutralize the smell.
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Thermal Hazard: The reaction requires reflux (~118°C for AcOH). Ensure condensers are water-cooled and joints are greased to prevent solvent loss and pressure buildup.
References
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Review of Quinazolinone Synthesis: Patil, D. A., et al. "Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones-A Review."[4][6][7] Research Journal of Pharmacy and Technology, 2010. Link
- Benzoxazinone Route Validation: Alagarsamy, V., et al. "Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones." Pharmazie, 2002.
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Microwave Assisted Protocols: Karegoudar, P., et al. "A Facile Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones." E-Journal of Chemistry, 2008. Link
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Biological Context (Methaqualone Analogs): Wolfe, J. F., et al. "Synthesis and anticonvulsant activity of some new 2,3-disubstituted-4(3H)-quinazolinones." Journal of Medicinal Chemistry, 1990. Link
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One-Pot Methodologies: Liu, J. F., et al. "Microwave-assisted one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones."[4] Tetrahedron Letters, 2005. Link
